Pelidotin

Description

Evolution of Antibody-Drug Conjugate (ADC) Therapeutics

The concept of a "magic bullet," a drug that could selectively target diseased cells without affecting healthy tissue, was first proposed by Paul Ehrlich over a century ago. susupport.com This foundational idea has driven the development of targeted therapies, culminating in the creation of ADCs. The journey of ADCs from a theoretical concept to a clinical reality has been marked by decades of research and technological advancement. susupport.comnih.gov

The first generation of ADCs entered clinical trials in the 1980s and 1990s, but these early attempts were met with limited success due to challenges such as low efficacy, instability, and off-target toxicity. susupport.comnih.govcartherics.com It wasn't until the year 2000 that the first ADC, gemtuzumab ozogamicin, received FDA approval, marking a significant milestone in cancer therapy. susupport.comnih.govnih.gov Since then, a deeper understanding of tumor biology and improvements in component engineering have led to the development of more effective and better-tolerated next-generation ADCs. nih.gov

Targeted drug delivery aims to concentrate a therapeutic agent at a specific site in the body, such as a tumor, while minimizing its exposure to healthy tissues. gilero.comyoutube.com This approach is fundamental to precision medicine and offers a significant advantage over conventional chemotherapy, which often causes widespread systemic toxicity. gilero.comresearchgate.net

In oncology, targeted delivery systems exploit the unique physiological and molecular characteristics of tumors. One key principle is the Enhanced Permeability and Retention (EPR) effect, where the leaky blood vessels and poor lymphatic drainage common in solid tumors allow for the passive accumulation of large molecules like ADCs. nih.govnih.gov

Active targeting, on the other hand, involves modifying the delivery system with ligands—such as monoclonal antibodies—that bind to specific antigens or receptors overexpressed on the surface of cancer cells. nih.govnih.gov This "lock and key" interaction facilitates the internalization of the therapeutic agent directly into the target cell, enhancing its efficacy and reducing collateral damage. youtube.com By marking cancer cells for destruction, targeted therapies can also leverage the body's immune system to help eliminate the malignancy. gilero.com

Antibody: The monoclonal antibody (mAb) serves as the targeting vehicle. susupport.com It is selected for its high specificity and strong binding affinity to a tumor-associated antigen, which should be highly expressed on cancer cells with minimal presence on healthy cells. iqbiosciences.com Upon binding to its target antigen on the cell surface, the mAb triggers the internalization of the entire ADC complex, typically through a process called endocytosis. nih.gov

Linker: The linker is the chemical bridge that covalently connects the antibody to the cytotoxic payload. researchgate.net Its design is critical for the ADC's success. An ideal linker must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing the premature release of the payload that could harm healthy tissues. broadpharm.com Once the ADC is internalized into the target cancer cell, the linker must be efficiently cleaved to release the payload in its fully active form. broadpharm.comiris-biotech.de

Cytotoxic Payload: Often referred to as the "warhead," the payload is a highly potent small molecule designed to kill cancer cells. researchgate.netiqbiosciences.com The potency of these agents is crucial, as only a limited number of payload molecules can be attached to each antibody. nih.gov Payloads used in ADCs are typically thousands of times more potent than traditional chemotherapeutic drugs. The two main classes of payloads used in clinically advanced ADCs are DNA-damaging agents and microtubule-disrupting agents. iqbiosciences.comnih.gov

Positioning of MC-VC-PABC-Aur0101 within ADC Development

The drug-linker system is a cornerstone of modern ADC technology. The combination of a highly potent payload with a meticulously designed linker that ensures stability in circulation and controlled release within the tumor is paramount. MC-VC-PABC-Aur0101 exemplifies this advanced approach to ADC design.

MC-VC-PABC-Aur0101 is a pre-formed chemical entity known as a drug-linker conjugate. medchemexpress.comtargetmol.comadooq.com It is not a standalone therapeutic but rather a component designed to be chemically conjugated to a monoclonal antibody. This modular design allows for its use with various antibodies targeting different cancer antigens, providing flexibility in the development of new ADCs. The entire construct consists of the cytotoxic payload Aur0101 connected to a multi-part linker system (MC-VC-PABC). adooq.comadooq.com This specific combination has been utilized in the development of several ADCs currently in clinical investigation. researchgate.net

Aur0101 (Cytotoxic Payload): Aur0101 is an auristatin derivative, a class of highly potent synthetic antineoplastic agents. medchemexpress.comtargetmol.comadooq.com Specifically, it is a microtubule inhibitor, identified as Monomethyl auristatin E (MMAE). nih.govresearchgate.net Upon release inside a cancer cell, MMAE disrupts the cellular microtubule network, which is essential for cell division (mitosis), leading to cell cycle arrest and programmed cell death (apoptosis). nih.govnih.gov The sub-nanomolar potency of auristatins like MMAE makes them ideal payloads for ADCs. nih.gov

VC (Valine-Citrulline Linker): This component is a dipeptide linker composed of the amino acids valine and citrulline. nih.gov The VC sequence is specifically designed to be a substrate for lysosomal proteases, particularly Cathepsin B, which is highly active within the lysosomal compartments of cells and can also be found in the tumor microenvironment. nih.goviris-biotech.deproteogenix.science This enzyme-cleavable linker is stable in the bloodstream but is rapidly cleaved once the ADC is internalized into a lysosome, ensuring targeted payload release. nih.govresearchgate.net The valine-citrulline motif is a standard and successful technology used in several approved ADCs. nih.gov

PABC (p-Aminobenzyloxycarbonyl Spacer): The PABC group acts as a "self-immolative" spacer. nih.govproteogenix.science It connects the VC dipeptide to the Aur0101 payload. researchgate.net After Cathepsin B cleaves the bond between citrulline and PABC, the resulting intermediate is unstable and undergoes a spontaneous 1,6-elimination reaction. proteogenix.scienceresearchgate.net This process releases carbon dioxide and cleanly liberates the unmodified, fully active Aur0101 payload inside the cell. nih.govresearchgate.net The use of a self-immolative spacer is crucial as it prevents any part of the linker from remaining attached to the drug, which could otherwise hinder its activity. proteogenix.science

MC (Maleimidocaproyl Spacer): The maleimidocaproyl (mc) component serves two main purposes. nih.gov First, its maleimide (B117702) group provides a reactive handle for conjugation, typically by forming a stable thioether bond with cysteine residues on the monoclonal antibody. nih.govbiochempeg.com Second, the caproyl chain acts as a spacer, providing steric distance between the large antibody and the VC-PABC-Aur0101 moiety. nih.govresearchgate.net This separation ensures that the enzymes responsible for cleaving the linker can efficiently access the valine-citrulline cleavage site without being hindered by the bulk of the antibody. nih.gov

Interactive Data Table: Components of MC-VC-PABC-Aur0101

| Component | Abbreviation | Chemical Class | Primary Function in ADC |

| Maleimidocaproyl | MC | Spacer/Conjugation Moiety | Provides a stable attachment point to the antibody and spatial separation. nih.gov |

| Valine-Citrulline | VC | Dipeptide Linker | Serves as a protease-sensitive cleavage site for targeted drug release inside the cell. nih.goviris-biotech.de |

| p-Aminobenzyloxycarbonyl | PABC | Self-immolative Spacer | Connects the linker to the payload and facilitates the release of an unmodified drug upon cleavage. nih.govproteogenix.science |

| Aur0101 (MMAE) | Aur0101 | Auristatin/Cytotoxic Payload | A potent microtubule inhibitor that induces apoptosis in cancer cells. nih.govnih.gov |

Interactive Data Table: Linker Cleavage and Payload Release Mechanism

| Step | Location | Event | Key Component(s) Involved | Outcome |

| 1 | Tumor Cell Surface | ADC binds to target antigen. | Antibody | Targeting and initiation of uptake. |

| 2 | Endosome/Lysosome | ADC is internalized. | Full ADC | Translocation of the conjugate inside the cell. |

| 3 | Lysosome | Enzymatic cleavage of the linker. | VC (Valine-Citrulline), Cathepsin B | The VC dipeptide is cleaved by lysosomal proteases. nih.govnih.gov |

| 4 | Lysosome | Self-immolation of the spacer. | PABC | The PABC spacer spontaneously degrades. proteogenix.scienceresearchgate.net |

| 5 | Cytoplasm | Payload exerts cytotoxic effect. | Aur0101 (MMAE) | Free MMAE binds to tubulin, leading to cell death. nih.gov |

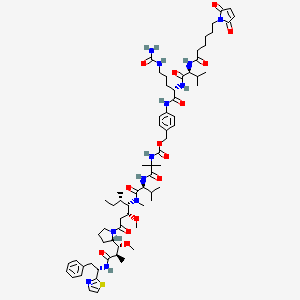

Structure

2D Structure

Properties

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H100N12O14S/c1-13-43(6)58(51(92-11)39-55(84)79-36-21-25-50(79)59(93-12)44(7)60(85)74-49(63-70-34-37-95-63)38-45-22-16-14-17-23-45)78(10)64(88)57(42(4)5)76-65(89)68(8,9)77-67(91)94-40-46-27-29-47(30-28-46)72-61(86)48(24-20-33-71-66(69)90)73-62(87)56(41(2)3)75-52(81)26-18-15-19-35-80-53(82)31-32-54(80)83/h14,16-17,22-23,27-32,34,37,41-44,48-51,56-59H,13,15,18-21,24-26,33,35-36,38-40H2,1-12H3,(H,72,86)(H,73,87)(H,74,85)(H,75,81)(H,76,89)(H,77,91)(H3,69,71,90)/t43-,44+,48-,49-,50-,51+,56-,57-,58-,59+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOWRIRIGRPGBR-WUDDPNKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H100N12O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1341.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438849-92-3 | |

| Record name | Pelidotin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1438849923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PELIDOTIN PYRROLE-2,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K9I5QJ3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Architecture and Constituent Components of Mc Vc Pabc Aur0101

Maleimidocaproyl (MC) Spacer: Role in Conjugation and Conformational Flexibility

The Maleimidocaproyl (MC) component serves as the spacer that connects the entire drug-linker construct to the antibody. The maleimide (B117702) group exhibits high reactivity towards the sulfhydryl groups of cysteine residues on the antibody, forming a stable thioether bond. researchgate.netencyclopedia.pub This specific and efficient conjugation chemistry is a cornerstone of many ADC technologies. Beyond its role in conjugation, the caproyl chain of the MC spacer provides conformational flexibility and spatial separation between the antibody and the rest of the linker-drug. nih.govresearchgate.net This separation is crucial to ensure that the subsequent cleavable portion of the linker is accessible to the necessary enzymes for drug release. nih.govherbmedpharmacol.com

Valine-Citrulline (VC) Dipeptide: Substrate for Protease-Mediated Cleavage

The Valine-Citrulline (VC) dipeptide is a key feature of the linker, rendering it sensitive to cleavage by specific proteases. biochempeg.comcaymanchem.com This dipeptide sequence is designed to be a substrate for lysosomal proteases, particularly cathepsin B, which is often found in higher concentrations within cancer cells compared to healthy tissues and the bloodstream. biochempeg.comtandfonline.comcaymanchem.com The stability of the VC linker in systemic circulation is enhanced by the presence of protease inhibitors in the blood. biochempeg.com Upon internalization of the ADC into a cancer cell and its trafficking to the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABC unit. nih.govencyclopedia.pubnih.gov This enzymatic cleavage is the initiating step for the release of the cytotoxic payload. While initially thought to be primarily cleaved by cathepsin B, studies have shown other lysosomal cysteine proteases like cathepsin L and cathepsin S can also cleave the VC linker. tandfonline.comnih.gov

p-Aminobenzyloxycarbonyl (PABC) Unit: Mechanism of Self-Immolative Drug Release

The p-Aminobenzyloxycarbonyl (PABC) unit is a self-immolative spacer that plays a pivotal role in the final release of the active drug in its unmodified form. nih.govresearchgate.net Following the enzymatic cleavage of the VC dipeptide, the resulting PABC-drug intermediate is unstable. herbmedpharmacol.comnih.gov This instability triggers a spontaneous 1,6-elimination reaction. encyclopedia.pubotago.ac.nz During this electronic cascade, the PABC unit fragments, releasing the potent Aur0101 payload, along with carbon dioxide and p-iminoquinone methide as byproducts. nih.govmdpi.com This self-immolation is a rapid and irreversible process that ensures the efficient liberation of the cytotoxic agent within the target cell, a critical step for the therapeutic efficacy of the ADC. nih.govotago.ac.nz

Compound Names Table

| Abbreviation | Full Name |

| MC | Maleimidocaproyl |

| VC | Valine-Citrulline |

| PABC | p-Aminobenzyloxycarbonyl |

| Aur0101 | Auristatin 0101 |

| MMAE | Monomethyl auristatin E |

| MMAF | Monomethyl auristatin F |

Mechanistic Basis of Action and Cellular Biology

Intracellular Trafficking and Catabolism of Antibody-MC-VC-PABC-Aur0101 Conjugates

Antigen-Mediated Internalization via Receptor-Mediated Endocytosis

The initial step in the mechanism of action for an ADC utilizing the MC-VC-PABC-Aur0101 linker-drug is its specific binding to a target antigen on the surface of a cancer cell. nih.govalmacgroup.com This binding is mediated by the monoclonal antibody component of the ADC. mdpi.com The formation of the ADC-antigen complex on the cell surface triggers a process known as receptor-mediated endocytosis. nih.govmdpi.com During this process, the cell membrane engulfs the ADC-antigen complex, often forming a clathrin-coated vesicle. almacgroup.comresearchgate.net The efficiency of this internalization process is a critical factor for ADC efficacy and is influenced by the density of the target antigen on the cell surface; higher antigen expression generally leads to more efficient uptake. nih.gov

Lysosomal Processing and Degradation of ADC Components

Once internalized, the vesicle containing the ADC-antigen complex is trafficked through the cell's endosomal-lysosomal pathway. nih.govresearchgate.net The vesicle eventually fuses with a lysosome, an intracellular organelle filled with various hydrolytic enzymes and characterized by an acidic internal pH. nih.govalmacgroup.commdpi.com Within this harsh lysosomal environment, the antibody component of the ADC is subjected to proteolytic degradation, breaking it down into smaller peptides and amino acids. nih.govnih.gov This degradation is essential as it exposes the linker component of the conjugate to the lysosomal enzymes responsible for its cleavage. bocsci.com

Enzymatic Cleavage and Payload Release

The release of the Aur0101 payload is a precisely controlled, two-step process that occurs exclusively after the ADC has been internalized into the lysosome, ensuring that the potent cytotoxin is not released prematurely in the systemic circulation. bocsci.com

Cathepsin B-Specific Cleavage of the Valine-Citrulline Linker

The valine-citrulline (VC) dipeptide sequence is engineered for its stability in the bloodstream and its susceptibility to cleavage by specific lysosomal proteases. nih.govacs.org The primary enzyme responsible for this cleavage is Cathepsin B, a cysteine protease that is often found in high concentrations within the lysosomes of malignant cells. bocsci.comtcichemicals.com Cathepsin B recognizes and cleaves the amide bond between the citrulline residue and the p-aminobenzyl carbamate (B1207046) (PABC) spacer. nih.goviris-biotech.detcichemicals.com While Cathepsin B is the principal enzyme, research has indicated that other lysosomal cathepsins, such as L, S, and F, may also contribute to the cleavage of the VC linker. nih.gov

Traceless Release of Aur0101 via PABC 1,6-Elimination

The enzymatic cleavage of the citrulline-PABC bond by Cathepsin B acts as a trigger, initiating a rapid, spontaneous chemical reaction in the PABC spacer. almacgroup.comiris-biotech.de This reaction is a self-immolative 1,6-elimination, which can be described as an electronic cascade. nih.govotago.ac.nz The process results in the fragmentation of the PABC spacer and the liberation of the Aur0101 payload in its pristine, unmodified form. iris-biotech.deotago.ac.nz This "traceless" release is a key feature of the linker's design, as no part of the linker remains attached to the drug, ensuring that the payload's full cytotoxic potential is restored upon its release into the cell's cytoplasm. iris-biotech.de

Table 2: Sequential Mechanism of ADC Action and Payload Release

| Step | Location | Event | Key Molecules/Enzymes | Outcome |

| 1 | Cell Surface | Binding | ADC, Target Antigen | Formation of ADC-Antigen Complex. nih.gov |

| 2 | Cytoplasm | Internalization | ADC-Antigen Complex, Clathrin | Engulfment of the complex into an endocytic vesicle. almacgroup.comresearchgate.net |

| 3 | Lysosome | Trafficking & Fusion | Endosome, Lysosome | Delivery of the ADC to the degradative lysosomal compartment. nih.govmdpi.com |

| 4 | Lysosome | Linker Cleavage | Valine-Citrulline Linker, Cathepsin B | Enzymatic cleavage of the bond between Citrulline and PABC. nih.govtcichemicals.com |

| 5 | Lysosome/Cytoplasm | Payload Release | PABC Spacer, Aur0101 | Spontaneous 1,6-elimination of the PABC spacer releases active Aur0101. iris-biotech.deotago.ac.nz |

| 6 | Cytoplasm | Cytotoxic Action | Aur0101, Tubulin | Inhibition of microtubule polymerization, leading to cell death. almacgroup.comnih.gov |

Aur0101 Payload's Impact on Cellular Processes

Once released from the linker, the free Aur0101 payload diffuses from the lysosome into the cytoplasm, where it exerts its potent cytotoxic effects. almacgroup.comresearchgate.net Aur0101 is a synthetic analog of dolastatin 10 and a member of the auristatin class of compounds, which are among the most potent antineoplastic agents ever discovered. medchemexpress.comacs.org

The primary molecular target of Aur0101 is tubulin, the protein subunit that polymerizes to form microtubules. medchemexpress.comacs.org Microtubules are critical components of the cellular cytoskeleton and are essential for forming the mitotic spindle during cell division. almacgroup.commdpi.com Aur0101 binds to tubulin with high affinity, potently inhibiting its polymerization. pyxisoncology.comnih.gov This disruption of microtubule dynamics has catastrophic consequences for the cell, particularly during mitosis. The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to cell cycle arrest in the G2/M phase. almacgroup.commdpi.comnih.gov Prolonged mitotic arrest ultimately triggers the cell's intrinsic apoptotic pathways, resulting in programmed cell death. mdpi.comnih.gov The potency of Aur0101 is exceptionally high, with inhibitory concentrations in the picomolar range. mdpi.comnih.gov A key pharmacodynamic biomarker indicating the anti-mitotic activity of Aur0101 in tumor cells is an increase in the phosphorylation of histone H3. pyxisoncology.comresearchgate.net

Disruption of Microtubule Polymerization and Dynamics

The primary mechanism of action of the Aur0101 payload, once released from its linker, is the potent inhibition of tubulin polymerization. wikipedia.orgcreative-biolabs.commedchemexpress.com Microtubules are essential components of the cytoskeleton, playing a critical role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. dimabio.com

Auristatins, including Aur0101 and the closely related MMAE, bind to tubulin, the protein subunit of microtubules. wikipedia.orgdimabio.comcreative-biolabs.com This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of the microtubule network within the cell. dimabio.comtivdakhcp.comresearchgate.net This activity makes Aur0101 a potent antimitotic agent. wikipedia.orgmdpi.comcreative-biolabs.commedchemexpress.com The inhibitory effect on microtubule polymerization is significantly more potent than that of other microtubule-targeting agents like vinblastine. wikipedia.org

Table 1: Research Findings on Microtubule Disruption

| Finding | Description | Source |

|---|---|---|

| Inhibition of Tubulin Polymerization | Aur0101, similar to other auristatins like MMAE, directly binds to tubulin and inhibits its polymerization into microtubules. wikipedia.orgcreative-biolabs.commedchemexpress.com | wikipedia.orgcreative-biolabs.commedchemexpress.com |

| Disruption of Microtubule Network | The inhibition of polymerization leads to a collapse of the cellular microtubule network, affecting various cellular functions. dimabio.comtivdakhcp.com | dimabio.comtivdakhcp.com |

| Potent Antimitotic Activity | By disrupting the formation of the mitotic spindle, Aur0101 and MMAE act as highly potent inhibitors of mitosis. wikipedia.orgmdpi.comcreative-biolabs.com | wikipedia.orgmdpi.comcreative-biolabs.com |

Induction of Mitotic Arrest and Apoptosis

The disruption of microtubule dynamics directly leads to cell cycle arrest, specifically in the G2/M phase of the cell cycle. nih.govdimabio.comresearchgate.netnih.gov The inability to form a functional mitotic spindle prevents the cell from progressing through mitosis, leading to a state of mitotic arrest. dimabio.comtivdakhcp.comnih.gov

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. nih.govtivdakhcp.comcreative-biolabs.com Studies on MMAE have shown that treatment of cancer cells leads to a significant increase in the sub-G1 population, which is indicative of apoptosis. researchgate.net Furthermore, the expression of cleaved PARP, a caspase-dependent marker of apoptosis, is increased following treatment. researchgate.net This suggests that the cytotoxic effect of auristatins is mediated, at least in part, by the induction of apoptosis following mitotic catastrophe. tivdakhcp.comnih.gov

Table 2: Research Findings on Mitotic Arrest and Apoptosis

| Finding | Description | Source |

|---|---|---|

| G2/M Phase Arrest | Treatment with MMAE, a close analog of Aur0101, causes a significant accumulation of cells in the G2/M phase of the cell cycle. dimabio.comresearchgate.netnih.gov | dimabio.comresearchgate.netnih.gov |

| Induction of Apoptosis | The mitotic arrest induced by auristatins leads to programmed cell death, or apoptosis. nih.govtivdakhcp.comcreative-biolabs.com | nih.govtivdakhcp.comcreative-biolabs.com |

| Increased Apoptotic Markers | An increase in the sub-G1 cell population and expression of cleaved PARP are observed in cells treated with MMAE. researchgate.net | researchgate.net |

Modulation of Immunogenic Cell Death (ICD) Pathways

While the primary mechanism of auristatins is direct cytotoxicity through mitotic arrest, there is emerging evidence that these payloads can also modulate the tumor immune microenvironment, a key aspect of immunogenic cell death (ICD). mdpi.com ICD is a form of regulated cell death that is accompanied by the emission of danger signals that can stimulate an adaptive immune response against tumor cells.

Research on MMAE has shown that its use can lead to changes in the immune cell populations within the tumor microenvironment. mdpi.com Specifically, treatment has been associated with a significant increase in cytotoxic T-cells and Th1 cells within tumors. mdpi.com These changes suggest that the cell death induced by MMAE may have immunogenic properties, potentially contributing to a broader anti-tumor response. However, it has also been noted that there can be a concurrent increase in exhausted CD8+ T-cells, indicating a complex interplay of activating and inhibitory signals. mdpi.com The secretion of molecules like high mobility group box 1 (HMGB1) and the translocation of calreticulin (B1178941) (CRT) are hallmarks of ICD, and while research on oxaliplatin (B1677828) has demonstrated these effects, further investigation is needed to fully elucidate the role of auristatins like Aur0101 in these specific pathways. researchgate.net

Table 3: Research Findings on Immunogenic Cell Death Modulation

| Finding | Description | Source |

|---|---|---|

| Alteration of Tumor Immune Microenvironment | Treatment with MMAE can lead to a significant increase in various immune cell types within the tumor. mdpi.com | mdpi.com |

| Increase in Cytotoxic T-cells | A notable increase in CD8+ cytotoxic T-cells and Th1 cells has been observed in tumors from MMAE-treated mice. mdpi.com | mdpi.com |

| Complex Immune Modulation | Alongside the increase in effector T-cells, an increase in exhausted CD8+ T-cells has also been reported, suggesting a multifaceted immune response. mdpi.com | mdpi.com |

Preclinical Research and Pharmacological Evaluation

In Vitro Characterization of MC-VC-PABC-Aur0101 and its Conjugates

In vitro studies are fundamental to characterizing the behavior of an ADC before advancing to more complex biological systems. These assays provide initial insights into the potency, stability, and mechanism of action of the ADC.

The cytotoxic potency of an ADC is a key determinant of its potential therapeutic efficacy. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines that express the target antigen for the ADC's monoclonal antibody. While specific IC50 data for an ADC utilizing the MC-VC-PABC-Aur0101 linker-payload is not publicly available, data from ADCs with similar structures, such as those using the MC-VC-PABC linker with the auristatin derivative monomethyl auristatin E (MMAE), can provide valuable insights. For instance, an anti-CD22 ADC with a MC-VC-PABC-MMAE linker demonstrated potent cytotoxic activity with IC50 values of 3.3 nM and 0.95 nM in BJAB and WSU cell lines, respectively. medchemexpress.com

The following table illustrates typical cytotoxicity data that would be generated for an ADC containing MC-VC-PABC-Aur0101 against a panel of cancer cell lines with varying levels of target antigen expression.

Table 1: Hypothetical In Vitro Cytotoxicity of an Anti-Tumor Antigen ADC with MC-VC-PABC-Aur0101 This table is for illustrative purposes as specific data for MC-VC-PABC-Aur0101 is not available.

| Cell Line | Cancer Type | Target Antigen Expression | IC50 (nM) |

|---|---|---|---|

| Cell Line A | Breast Cancer | High | 0.5 |

| Cell Line B | Breast Cancer | Medium | 5.2 |

| Cell Line C | Lung Cancer | High | 1.1 |

| Cell Line D | Lung Cancer | Low | 50.7 |

The MC-VC-PABC linker is designed to be stable in systemic circulation but cleavable by proteases within the lysosomal compartment of target cells. medchemexpress.com The valine-citrulline (VC) dipeptide is a known substrate for the lysosomal cysteine protease, Cathepsin B. nih.govresearchgate.net Enzymatic cleavage assays are performed to confirm this specific cleavage and to assess the stability of the linker in various biological matrices.

Studies on similar VC-containing linkers have shown that they are efficiently cleaved by Cathepsin B, leading to the release of the cytotoxic payload. nih.govresearchgate.net The cleavage occurs between the citrulline and the p-aminobenzylcarbamate (PABC) spacer. Following cleavage, the PABC undergoes a self-immolative 1,6-elimination reaction to release the unmodified auristatin payload. nih.gov Research has indicated that other cysteine proteases, such as papain and cathepsin L, can also cleave the VC linker, sometimes more effectively than cathepsin B. researchgate.net

Stability profiling in plasma is crucial to ensure that the ADC remains intact in circulation and does not prematurely release its toxic payload. Studies have demonstrated that VC-PABC based linkers are generally stable in human and primate plasma. nih.govresearchgate.net

Table 2: Representative Data from Enzymatic Cleavage and Plasma Stability Assays for a VC-PABC Linker This table presents representative data from studies on similar linkers, as specific data for MC-VC-PABC-Aur0101 is limited.

| Assay | Condition | Result | Reference |

|---|---|---|---|

| Enzymatic Cleavage | Incubation with Cathepsin B | Efficient cleavage of the VC linker observed. | nih.gov |

| Plasma Stability | Incubation in human plasma | No significant degradation observed over 28 days. | researchgate.net |

Upon release from the ADC, Aur0101 exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. Cellular assays are conducted to confirm that the released auristatin retains its biological activity. These assays typically measure the inhibition of tubulin polymerization or assess downstream effects such as cell cycle arrest at the G2/M phase and the induction of apoptosis. While specific data for Aur0101 released from this particular linker is not available, the auristatin class of molecules is well-characterized for its potent anti-mitotic activity. medchemexpress.comnih.govmedchemexpress.comadooq.com

In Vivo Pharmacokinetic and Pharmacodynamic Studies

In vivo studies in animal models are essential to understand the pharmacokinetic (PK) and pharmacodynamic (PD) properties of an ADC, which are critical for predicting its behavior in humans.

The systemic stability of an ADC directly impacts its efficacy and safety. Pharmacokinetic studies measure the concentration of the intact ADC, total antibody, and released payload in the circulation over time. prisysbiotech.com

A significant finding in the preclinical evaluation of VC-PABC based linkers is the species-dependent difference in their metabolism. While these linkers are stable in human and non-human primate plasma, they have been shown to be unstable in mouse and rat plasma. medchemexpress.comnih.govresearchgate.net This instability is due to the activity of a specific murine carboxylesterase, Ces1c, which can hydrolyze the linker, leading to premature release of the cytotoxic payload. medchemexpress.comscienceopen.com

This species-specific instability presents a challenge for preclinical development, as efficacy studies are often conducted in mice, while toxicology studies are typically performed in non-human primates. The premature cleavage in mice can lead to an underestimation of the ADC's therapeutic index. To address this, researchers have developed strategies to mitigate this instability in mouse models, such as modifying the linker structure. medchemexpress.com For example, the introduction of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) linker has been shown to enhance stability in mouse plasma without compromising cathepsin-mediated cleavage. researchgate.net

Table 3: Summary of In Vivo Stability Findings for VC-PABC Based Linkers This table summarizes general findings for VC-PABC linkers from various studies.

| Animal Model | Key Finding | Implication | Reference |

|---|---|---|---|

| Mouse | Unstable in plasma due to Ces1c-mediated cleavage. | Potential for underestimation of therapeutic index in efficacy studies. | medchemexpress.comscienceopen.com |

Systemic Stability of MC-VC-PABC-Aur0101 Conjugates in Animal Models

Influence of Conjugation Site on In Vivo Stability and Efficacy

The specific location on the antibody where the MC-VC-PABC-Aur0101 is attached significantly impacts the ADC's in vivo stability, pharmacokinetics, and ultimately, its therapeutic efficacy. targetmol.comtandfonline.comaacrjournals.org The choice of conjugation site and the chemistry used are critical parameters that are now widely recognized as crucial for designing successful ADCs. nih.govnih.gov

Research comparing different conjugation strategies has revealed clear performance differences:

Lysine (B10760008) Conjugation : Traditional methods that conjugate payloads to surface-accessible lysine residues often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs). These lysine-conjugated ADCs tend to exhibit the least stability and the poorest pharmacokinetic profiles, which directly correlates with lower efficacy. targetmol.comtandfonline.com

Cysteine Conjugation : Conjugation to native (e.g., interchain disulfides) or engineered cysteine residues can produce more homogeneous ADCs. However, the stability of the resulting thioether bond can be influenced by the local microenvironment of the cysteine. tandfonline.comaacrjournals.org For instance, a highly solvent-accessible conjugation site can lead to rapid deconjugation in plasma due to maleimide (B117702) exchange with circulating thiols like albumin. tandfonline.com In contrast, a partially accessible site, particularly one within a positively charged environment, can promote the hydrolysis of the linker's succinimide (B58015) ring, which stabilizes the conjugate and prevents this exchange. tandfonline.com

Site-Specific and Enzymatic Conjugation : Advanced, site-specific methods, such as incorporating engineered cysteines at favorable locations (e.g., L328C) or using enzymes like microbial transglutaminase (mTG) to conjugate at specific glutamine residues (e.g., Q295), yield homogeneous ADCs with superior PK behavior. targetmol.comnih.govnih.gov These site-specific ADCs demonstrate enhanced in vivo stability, characterized by minimal payload deconjugation and favorable pharmacokinetics, including longer half-life and higher exposure, which translates to superior efficacy in xenograft models. targetmol.comtandfonline.com

The table below summarizes the general relationship between conjugation site characteristics and ADC performance.

| Conjugation Site Type | Typical In Vivo Stability | Resulting Efficacy | Key Influencing Factors |

| Surface Lysines | Low | Lower | Heterogeneity (DAR), maleimide exchange |

| Hinge Cysteines | Moderate | Moderate | Solvent accessibility, maleimide exchange |

| Engineered Cysteines | High | Higher | Local charge, solvent accessibility, succinimide hydrolysis |

| Enzymatic (e.g., mTG) | High | Higher | Homogeneity (DAR), precise placement |

Analysis of Released Aur0101 Payload Disposition In Vivo

Once the ADC reaches the tumor and the Aur0101 payload is released, the disposition of this free toxin is a critical factor influencing both efficacy and potential off-target toxicities. nih.govnih.gov Auristatin payloads like MMAE and Aur0101 are highly potent and can diffuse out of the target cell to kill neighboring cancer cells, a phenomenon known as the "bystander effect." nih.gov

Studies on the pharmacokinetics of free auristatins reveal several key characteristics:

Rapid Elimination from Plasma : Free Aur0101, when administered intravenously to rats, exhibits rapid systemic clearance and a relatively short terminal half-life. medchemexpress.com Similarly, studies with MMAE in mice show that the majority of its systemic exposure is limited to the first 12 hours post-administration. nih.gov

Extensive Tissue Distribution : Despite rapid plasma clearance, auristatin payloads show prolonged retention in tissues. nih.gov Whole-body pharmacokinetic studies of MMAE in mice demonstrated that the payload distributes extensively to highly perfused tissues, with concentrations in the tumor remaining steady for up to 168 hours. nih.gov

Species-Dependent Red Blood Cell (RBC) Partitioning : A striking characteristic of auristatins like MMAE is their species-dependent partitioning into red blood cells. This partitioning is very high in mice, moderate in rats and monkeys, and minimal in humans. tandfonline.comnih.gov This leads to significantly higher blood-to-plasma concentration ratios in rodents (e.g., ~5-fold in mice) compared to humans. nih.gov This phenomenon is a key factor in the different systemic exposure levels observed between preclinical species and humans and must be considered for translational modeling. tandfonline.com

Excretion : In rats, an auristatin-based payload was found to be excreted primarily through the gastrointestinal route, with about 33% of the dose excreted in feces within the first 96 hours, compared to only 3% in urine. aacrjournals.org

The table below presents pharmacokinetic parameters for Aur0101 and the closely related MMAE.

| Compound | Species | Systemic Clearance (Cl) | Volume of Distribution (Vss) | Terminal Half-Life (t1/2) |

| Aur0101 | Rat | 70 mL/min/kg | 14.70 L/kg | ~6 h |

| MMAE | Mouse | 150 mL/h (calculated) | - | - |

Data compiled from references nih.govmedchemexpress.com.

Efficacy Assessment in Xenograft Tumor Models and Relevant Disease Models

The ultimate goal of an ADC with the MC-VC-PABC-Aur0101 linker-payload is to effectively inhibit tumor growth. This is rigorously tested in various preclinical cancer models, most commonly patient-derived xenografts (PDX) and cell line-derived xenografts (CDX). nih.govyoutube.com

ADCs utilizing a cleavable VC linker and an auristatin payload have demonstrated significant antitumor activity across a range of solid tumor models. uniroma2.itnih.gov A key study using a cetuximab-based ADC with a VC-MMAE payload (structurally analogous to the Aur0101 conjugate) showed potent efficacy in pancreatic cancer xenografts, a tumor type known for its resistance to therapy. nih.gov

In MIA PaCa-2 and PANC-1 xenografts , the ADC, administered intravenously, resulted in significant, dose-dependent tumor growth inhibition compared to saline or the unconjugated antibody alone. nih.gov At a dose of 5 mg/kg, the ADC was able to control tumor volume over the course of the study. nih.gov

The efficacy of these ADCs is influenced by factors such as the stability in the test species and the level of target antigen expression.

In studies using Ces1c knockout mice, the enhanced stability of the ADC led to greater efficacy in patient-derived xenograft models compared to studies in wild-type mice. adooq.com

In vitro cytotoxicity assays show that auristatin-based ADCs have sub-nanomolar potency against cancer cell lines with high target expression. nih.govmdpi.com

The table below summarizes findings from efficacy studies of auristatin-based ADCs with cleavable linkers in various xenograft models.

| ADC Target | Payload | Cancer Model Type | Xenograft Model(s) | Key Efficacy Finding |

| EGFR | MMAE | Pancreatic Cancer (CDX) | MIA PaCa-2, PANC-1 | Dose-dependent tumor growth inhibition and prolonged survival. nih.gov |

| HER2 | MMAE | Breast Cancer (CDX) | NCI-N87 (High HER2) | Tumor growth inhibition. mdpi.com |

| AXL | MMAE | Various Solid Tumors (PDX) | Melanoma, Lung, Pancreatic | Promising antitumor effects observed. uniroma2.it |

Analytical Techniques for Comprehensive Characterization

The structural complexity of ADCs necessitates the use of a suite of orthogonal analytical methods to ensure product quality, integrity, and to understand their behavior in vivo. nih.gov

Hydrophobic Interaction Chromatography (HIC) for Conjugate Integrity Assessment

Hydrophobic Interaction Chromatography (HIC) is a cornerstone analytical technique for characterizing ADCs. medchemexpress.commedchemexpress.comnih.gov It is particularly well-suited for assessing the integrity of conjugates like those made with MC-VC-PABC-Aur0101 because the payload is hydrophobic. medchemexpress.comnih.gov

The key applications of HIC in ADC analysis include:

Assessing Drug-Load Distribution : The HIC profile provides a fingerprint of the ADC, showing the distribution of different drug-loaded species. This is crucial for monitoring manufacturing consistency and product stability. nih.gov

Analysis under Native Conditions : A major advantage of HIC is that it is typically performed under mild, non-denaturing conditions, which preserves the native structure and activity of the antibody. medchemexpress.comnih.gov This allows for the analysis of the ADC in its biologically relevant form and enables the isolation of pure species for further analysis. medchemexpress.com

Liquid Chromatography-Mass Spectrometry (LC/MS and LC-MS/MS) for Linker Cleavage and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable and versatile tools for the detailed characterization of ADCs, from the intact protein down to the small molecule payload and its metabolites. mdpi.comresearchgate.netnih.gov

Specific applications for an ADC with a cleavable linker like MC-VC-PABC-Aur0101 include:

Quantification of Free Payload : A critical safety and PK measurement is the concentration of unconjugated (free) Aur0101 in circulation. Highly sensitive LC-MS/MS methods are developed and validated to quantify the free payload in biological matrices like plasma. nih.govresearchgate.netnih.gov This is achieved by extracting the small molecule payload from the plasma proteins and analyzing it using multiple reaction monitoring (MRM) for high specificity and sensitivity. youtube.comresearchgate.net

Analysis of Conjugated Payload : To measure the amount of payload still attached to the antibody (the total ADC concentration), a common strategy involves immunocapture of the ADC from the matrix, followed by chemical or enzymatic cleavage of the linker to release the Aur0101 payload for subsequent LC-MS/MS quantification. mdpi.comresearchgate.net For a VC linker, proteases like papain can be used to digest the antibody and liberate the payload. researchgate.net

Metabolite Identification : LC coupled with high-resolution mass spectrometry (HRMS) is used to identify the catabolites of the ADC. nih.govjst.go.jp This includes identifying biotransformations of the Aur0101 payload itself, as well as identifying the payload-linker attached to a single amino acid (e.g., Cys-MC-VC-PABC-Aur0101), which is the expected catabolite after complete proteolytic degradation of the antibody backbone within the cell. jst.go.jp

Innovations, Challenges, and Future Trajectories in Mc Vc Pabc Aur0101 Research

Advancements in Linker Engineering for Enhanced Therapeutic Index

The linker is a critical determinant of an ADC's success, influencing its stability, pharmacokinetics, and toxicity profile. frontiersin.orgmdpi.com Engineering efforts are focused on creating linkers that remain stable in systemic circulation but efficiently release the cytotoxic payload upon internalization into cancer cells. mdpi.com The goal is to maximize the delivery of the payload to the tumor site while minimizing premature release that can lead to off-target toxicity and a narrowed therapeutic window. mdpi.comjocpr.com

Strategies to Improve Plasma Stability (e.g., Tripeptide Linkers like EVCit, EGCit)

A significant challenge with conventional dipeptide linkers like VC-PABC is their potential for premature cleavage in plasma, particularly in preclinical rodent models, which can complicate translational studies. aacrjournals.orgaacrjournals.org Research has shown that site-specific conjugates with a C6-VC-PABC-Aur0101 linker can be hydrolyzed by enzymes in mouse and rat plasma. aacrjournals.org To overcome this instability, researchers have developed novel linker designs.

Tripeptide Linkers: The introduction of a third amino acid has proven effective. For instance, the glutamic acid-valine-citrulline (EVCit) tripeptide linker demonstrates improved plasma stability. aacrjournals.org The added glutamic acid at the P3 position significantly reduces the linker's susceptibility to cleavage by extracellular enzymes like carboxylesterase 1c (Ces1c) found in rodent plasma, thus preventing premature payload release. aacrjournals.org

Further optimization has led to the development of the glutamic acid-glycine-citrulline (EGCit) linker. nih.gov This sequence not only provides long-term stability in both mouse and primate plasma but also shows reduced toxicity toward differentiating human neutrophils compared to conventional VCit linkers. aacrjournals.orgnih.gov In preclinical studies, an ADC with an EGCit linker exhibited minimal toxicity at high doses, whereas conjugates with conventional VC linkers led to significant weight loss and liver damage. nih.gov

Tandem-Cleavage Linkers: Another innovative approach is the "tandem-cleavage" strategy. acs.org This design incorporates a sterically bulky group, such as a β-glucuronide moiety, to protect the dipeptide linker from enzymatic degradation in the bloodstream. acs.orgacs.org This protecting group is stable in circulation but is cleaved by lysosomal enzymes like β-glucuronidase upon ADC internalization. acs.org This first cleavage event then exposes the dipeptide sequence for a second cleavage, leading to payload release specifically within the target cell. acs.org ADCs built with this technology have shown excellent plasma stability and enhanced tolerability in animal models, with no evidence of the myelosuppression often seen with standard dipeptide linkers. acs.org

| Linker Strategy | Key Feature | Mechanism of Improved Stability | Reported Advantage |

|---|---|---|---|

| EVCit (Tripeptide) | Addition of Glutamic Acid (Glu) at P3 position | Reduces susceptibility to plasma carboxylesterase 1c (Ces1c). aacrjournals.org | Improved plasma stability in rodent models. aacrjournals.org |

| EGCit (Tripeptide) | Glu-Gly-Cit sequence | High resistance to plasma peptidases. nih.gov | Enhanced stability in mouse and primate plasma; reduced neutropenia and hepatotoxicity. aacrjournals.orgnih.gov |

| Tandem-Cleavage (e.g., Glucuronide-VC) | Enzymatically removable protecting group | Masks the cleavable dipeptide linker from plasma enzymes until inside the lysosome. acs.org | Excellent plasma stability and enhanced tolerability; reduced myelosuppression. acs.orgpreprints.org |

Addressing Off-Target Toxicity through Linker Modifications and Site-Specific Conjugation

Off-target toxicity, often caused by the premature release of the cytotoxic payload from the ADC, is a primary factor limiting the therapeutic window. njbio.com Strategies to mitigate this involve both modifying the linker's chemical properties and controlling its point of attachment to the antibody.

Site-Specific Conjugation: Traditional methods of conjugating drugs to antibodies via lysine (B10760008) or cysteine residues result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs). pnas.orgnih.gov This heterogeneity can lead to inconsistent pharmacological properties and an increased risk of toxicity. pnas.org Site-specific conjugation technologies produce homogeneous ADCs with a precise DAR, typically 2 or 4. njbio.comadcreview.com This is achieved by engineering specific sites into the antibody, such as incorporating unnatural amino acids or engineering cysteine residues (e.g., THIOMAB™ technology), for precise drug attachment. pnas.orgnih.govmdpi.com Studies comparing site-specifically conjugated ADCs to their heterogeneous counterparts (like Adcetris®) have shown that the homogeneous ADCs exhibit improved pharmacokinetics, higher tolerability, and a better therapeutic index. acs.orgresearchgate.net For instance, a site-specifically conjugated anti-CD30 ADC had a significantly higher maximum tolerated dose in rats (>60 mg/kg) compared to Adcetris® (18 mg/kg). acs.orgresearchgate.net

Exploration of Novel Antibody-Targeting Strategies for MC-VC-PABC-Aur0101 Conjugates

The efficacy of an ADC is fundamentally dependent on the specificity and efficiency of its antibody component. While the MC-VC-PABC-Aur0101 linker-payload is versatile, its therapeutic potential can be maximized by pairing it with novel antibody strategies that improve tumor targeting and internalization.

Expanding Target Antigens: Research is moving beyond traditional targets to include a wider array of tumor-associated antigens and components of the tumor microenvironment. njbio.com Novel targets such as TROP-2, Nectin-4, and CD38 have shown promise for auristatin-based ADCs. jocpr.comnih.gov Another approach involves targeting receptors that exhibit rapid internalization, which can enhance the delivery of the payload into the cancer cell. For example, a humanized antibody targeting the plexin-semaphorin-integrin (PSI) domain of the RON receptor, when conjugated to an auristatin payload, demonstrated superior receptor internalization and potent tumor-eradicating activity in preclinical models. bmj.com

Advanced Antibody Formats: To overcome challenges like tumor heterogeneity, researchers are developing advanced antibody formats. Bispecific ADCs, which can bind to two different antigens simultaneously, are being explored to enhance tumor-cell specificity and combat resistance. frontiersin.orgbiocompare.com Additionally, smaller antibody fragments are being investigated as alternatives to full-length monoclonal antibodies to improve tumor penetration, although this must be balanced against their typically faster clearance rates. adcreview.combiocompare.com

Integration of MC-VC-PABC-Aur0101 in Combination Therapeutic Modalities

Combination with Chemotherapy: Combining ADCs with traditional chemotherapy can be synergistic if the agents target different phases of the cell cycle. nih.gov Furthermore, some chemotherapy drugs can upregulate the expression of the target antigen on cancer cells, thereby making them more susceptible to the subsequent ADC treatment. nih.gov

Combination with Targeted Therapies and Immunotherapy: There is significant interest in combining ADCs with other targeted drugs, such as PARP inhibitors, and with immunotherapy, particularly immune checkpoint inhibitors. nih.govmdpi.com The rationale is that the cell death induced by the ADC's payload can release tumor antigens, creating an immunogenic environment that enhances the efficacy of checkpoint inhibitors. This combination can potentially turn a "cold" tumor into a "hot" one, making it more responsive to immunotherapy. For aggressive or refractory cancers, such multi-drug regimens may become a necessary standard of care. bocsci.com

| Combination Agent | Mechanism of Synergy | Potential Benefit |

|---|---|---|

| Chemotherapy | Targeting different cell cycle phases; Upregulation of ADC target antigen. nih.gov | Increased overall cytotoxicity and overcoming resistance. nih.gov |

| Targeted Therapy (e.g., PARP inhibitors) | Simultaneous attack on multiple cancer-driving pathways. mdpi.com | Enhanced cell killing and prevention of escape pathways. |

| Immunotherapy (e.g., Checkpoint Inhibitors) | ADC-induced immunogenic cell death enhances immune response. mdpi.com | Synergistic antitumor activity; potential for durable responses. |

| Endocrine Therapy | Blocking hormone-driven growth signals alongside direct cytotoxicity. nih.gov | Effective in hormone-sensitive cancers like breast and prostate cancer. nih.gov |

Emerging Research Directions for Auristatin-based Payloads and Linker Technologies

The field of ADC development is dynamic, with ongoing research focused on creating next-generation platforms with even greater efficacy and safety.

Novel Auristatin Payloads: While Aur0101 is a potent agent, research continues into novel auristatin derivatives. jst.go.jp One focus is on creating more hydrophilic auristatins, which could allow for the synthesis of ADCs with a high DAR without the aggregation issues often associated with hydrophobic payloads. jst.go.jp Modifications to the central peptide subunits of the auristatin molecule are also being explored to fine-tune activity and create handles for linker attachment at different positions, potentially leading to payloads with unique properties like bystander activity. jst.go.jpjst.go.jp

Next-Generation Linkers and Payloads: Beyond auristatins, the definition of an ADC "payload" is expanding. Researchers are investigating the use of immunomodulators as payloads to stimulate an anti-tumor immune response directly at the tumor site. frontiersin.org Other novel payloads, such as PROTACs (PROteolysis TArgeting Chimeras) and dual-payload systems that carry two different cytotoxic agents on a single antibody, are also emerging as promising strategies to tackle drug resistance and tumor heterogeneity. frontiersin.orgrsc.orgnih.gov These innovations in payload and linker technology are poised to become a cornerstone of future cancer treatment. jocpr.com

Q & A

Q. What are the structural components of MC-VC-PABC-Aur0101 and their roles in ADC functionality?

MC-VC-PABC-Aur0101 comprises three key elements:

- Aur0101 : A microtubule inhibitor derived from auristatin, which disrupts tubulin polymerization, leading to apoptosis in proliferating cells .

- MC-VC-PABC linker : A protease-cleavable peptide linker (maleimidocaproyl-valine-citrulline-para-aminobenzylcarbamate) designed for controlled payload release in lysosomal environments .

- Antibody conjugation site : A maleimide group for covalent attachment to cysteine residues on antibodies . Methodological Insight: Confirm structural integrity via LC-MS (for molecular weight verification) and NMR (to validate linker-payload connectivity) .

Q. How can researchers validate the conjugation efficiency between the antibody and MC-VC-PABC-Aur0101 in ADC assembly?

Use hydrophobic interaction chromatography (HIC) to separate conjugated vs. unconjugated antibodies based on hydrophobicity differences. Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy, leveraging the distinct absorbance profiles of the antibody (280 nm) and Aur0101 (specific wavelength, e.g., 248 nm) . For precise quantification, employ LC-MS to resolve DAR heterogeneity .

Q. What experimental approaches are recommended to quantify Aur0101 payload release in target cells?

- Lysosomal protease activity assay : Incubate ADCs with cathepsin B (a lysosomal protease) and measure Aur0101 release via HPLC or LC-MS .

- Intracellular tracking : Use fluorescently labeled Aur0101 analogs (e.g., FITC conjugates) and confocal microscopy to visualize payload release kinetics .

- Cytotoxicity correlation : Compare IC₅₀ values of free Aur0101 vs. ADC-treated cells to infer release efficiency .

Advanced Research Questions

Q. How should contradictory cytotoxicity data between in vitro and in vivo models using MC-VC-PABC-Aur0101 be analyzed?

Contradictions often arise from:

- Microenvironmental factors : Tumor stroma in in vivo models may impede ADC penetration. Address this using 3D spheroid assays to mimic tissue barriers .

- Linker stability : Plasma esterases (e.g., CES1C) may prematurely cleave the MC-VC-PABC linker in vivo. Validate stability via ex vivo plasma incubation followed by LC-MS metabolite profiling .

- Antigen density variability : Use flow cytometry to correlate target antigen expression levels with cytotoxicity across models .

Q. What methodologies address linker instability in MC-VC-PABC-Aur0101 under physiological conditions?

- Enzyme-specific inhibitors : Co-administer CES1C inhibitors (e.g., benzil) during in vivo studies to reduce premature linker cleavage .

- Linker redesign : Replace valine-citrulline with non-cleavable linkers (e.g., PEG-based) for stable blood circulation, but verify lysosomal release efficiency .

- Stability profiling : Conduct accelerated stability studies (pH 7.4 at 37°C) with periodic LC-MS analysis to quantify degradation products .

Q. How can researchers optimize the drug-to-antibody ratio (DAR) for MC-VC-PABC-Aur0101-based ADCs without compromising stability?

- Conjugation parameter titration : Vary molar ratios (e.g., 3:1 to 8:1 payload:antibody) and reaction times, then assess DAR homogeneity via HIC .

- Site-specific conjugation : Use engineered antibodies with defined cysteine residues (e.g., THIOMAB™) to achieve uniform DAR .

- Stability-DAR tradeoff : Higher DAR (>4) may increase aggregation risk; monitor via size-exclusion chromatography (SEC) and dynamic light scattering (DLS) .

Q. What strategies mitigate batch-to-batch variability in MC-VC-PABC-Aur0101 synthesis for reproducible research outcomes?

- Strict QC protocols : Implement LC-MS (purity >98%), NMR (structural confirmation), and endotoxin testing .

- Process analytical technology (PAT) : Use real-time monitoring (e.g., in-line FTIR) during synthesis to control critical parameters like reaction temperature and pH .

- Reference standards : Include a well-characterized batch as an internal control for comparative analysis .

Data Contradiction & Validation

Q. How to resolve discrepancies in MC-VC-PABC-Aur0101 activity due to impurities in cell lines?

- Cell line authentication : Use STR profiling to rule out cross-contamination .

- Mycoplasma testing : Employ PCR-based assays (e.g., Venor®GeM) to eliminate mycoplasma-induced cytotoxicity artifacts .

- Control experiments : Compare results with ADC-negative controls (e.g., non-targeting antibodies) to isolate compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.